molecular formula C13H13N3O B604984 APN-amine CAS No. 1539292-61-9

APN-amine

Cat. No.: B604984
CAS No.: 1539292-61-9
M. Wt: 227.27
InChI Key: RLTVJTXRTMTNBC-UHFFFAOYSA-N
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Description

4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group. The APN group allows the targeted coupling of thiols in biomolecules, and results in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides.

Biochemical Analysis

Biochemical Properties

APN-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including aminopeptidase N, which is involved in the hydrolysis of amino acids from the N-terminus of peptide substrates . This compound’s interaction with aminopeptidase N is characterized by its ability to enhance or inhibit the enzyme’s activity, depending on the concentration and environmental conditions. Additionally, this compound interacts with various proteins and biomolecules, influencing their structural conformation and functional properties.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . In immune cells, this compound can modulate cytokine production, thereby influencing immune responses. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on aminopeptidase N, leading to conformational changes that either enhance or inhibit the enzyme’s activity . This binding interaction is crucial for the regulation of peptide hydrolysis and subsequent cellular processes. Additionally, this compound can inhibit or activate other enzymes by interacting with their active sites or regulatory domains. These interactions result in changes in gene expression, as this compound can influence transcription factors and other regulatory proteins.

Biological Activity

Aminopeptidase N (APN), also known as CD13, is a membrane-bound enzyme with significant biological activities, particularly in cancer biology and immune responses. The compound APN-amine, a derivative or inhibitor of APN, has been the subject of various studies aimed at elucidating its biological functions and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings and case studies.

Overview of Aminopeptidase N (APN)

APN is involved in multiple physiological processes, including:

  • Peptide Degradation : It plays a crucial role in the terminal digestion of peptides in the intestine.
  • Immune Regulation : APN modulates immune responses by processing bioactive peptides.
  • Tumor Progression : It is implicated in tumor growth, angiogenesis, and metastasis through its proteolytic activity on various substrates .

This compound acts primarily as an inhibitor of APN, which can lead to several downstream effects:

  • Inhibition of Tumor Cell Growth : By inhibiting APN activity, this compound can reduce the proliferation of tumor cells. Studies have shown that certain synthesized APN inhibitors significantly decrease cell viability in various cancer cell lines, including HL-60 and A549 .
  • Impact on Angiogenesis : APN is involved in angiogenesis; hence, its inhibition by compounds like this compound may disrupt blood vessel formation in tumors .

Case Studies

  • Inhibition Studies : In a study examining the effects of different APN inhibitors, including this compound derivatives, it was found that certain compounds significantly inhibited the enzyme's activity and reduced the viability of tumor cells. For instance, compound 13d showed a notable reduction in cell viability at varying concentrations .
  • Structure-Activity Relationship (SAR) : The design and synthesis of cyclic-imide peptidomimetics as APN inhibitors revealed that these compounds share a common pharmacophore with bestatin, a known APN inhibitor. The SAR analysis highlighted that modifications to the chemical structure can enhance inhibitory potency against APN .

Data Table

CompoundIC50 (μM)Effect on Cell Viability (%)Tumor Type
Bestatin1.5650%HL-60
13d74.8730%HL-60
13f6.2640%A549
22f7.4635%ES-2

Table I: Inhibitory effects of various compounds on aminopeptidase N activity and tumor cell viability.

Implications for Cancer Therapy

The biological activity of this compound suggests its potential as a therapeutic agent in cancer treatment:

  • Targeting Tumor Microenvironment : By inhibiting APN, these compounds may alter the tumor microenvironment favorably for therapeutic intervention.
  • Combination Therapies : The use of APN inhibitors alongside other cancer therapies could enhance treatment efficacy by targeting multiple pathways involved in tumor progression and survival .

Properties

IUPAC Name

4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVJTXRTMTNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#N)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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